![molecular formula C32H31F3N6O2 B15055155 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolo[2,3-b]pyridine core, and a pentanedinitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the piperidine and pyrrolo[2,3-b]pyridine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cellular processes and molecular interactions due to its unique structure.
Industry: The compound can be utilized in the development of new materials and chemical products with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate stands out due to its unique combination of structural features. Similar compounds may include other piperidine or pyrrolo[2,3-b]pyridine derivatives, but the presence of the pentanedinitrile and trifluoroacetate groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C32H31F3N6O2 |
|---|---|
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
2-[6-[[5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]pyridin-2-yl]pentanedinitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H30N6.C2HF3O2/c1-36-14-11-23(12-15-36)21-7-9-22(10-8-21)25-17-28-26(20-34-30(28)33-19-25)16-27-5-2-6-29(35-27)24(18-32)4-3-13-31;3-2(4,5)1(6)7/h2,5-10,17,19-20,23-24H,3-4,11-12,14-16H2,1H3,(H,33,34);(H,6,7) |
Clave InChI |
OIIDQQOHUMWYJG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4CC5=NC(=CC=C5)C(CCC#N)C#N)N=C3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
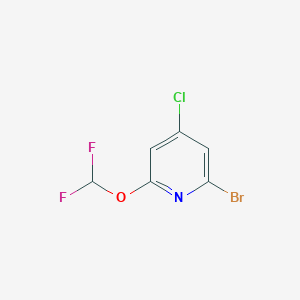
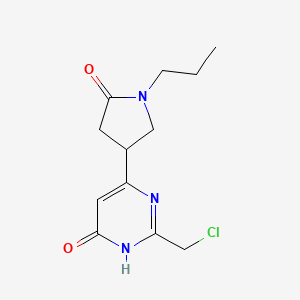
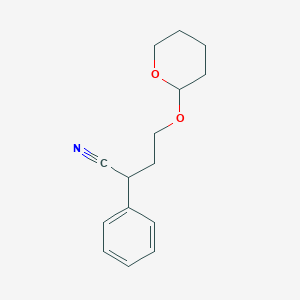

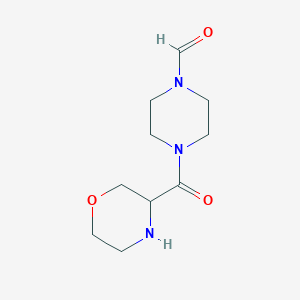
![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
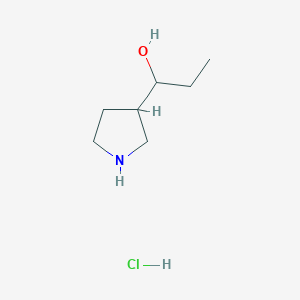
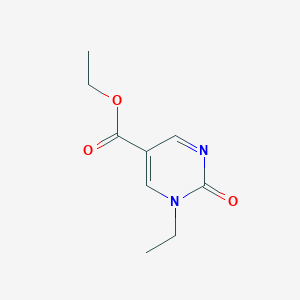
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
![6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)
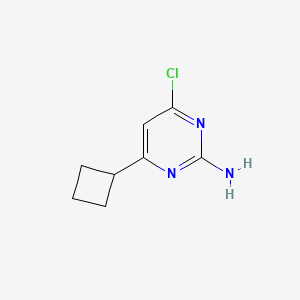
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
